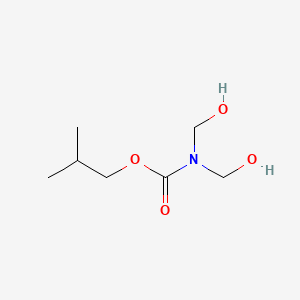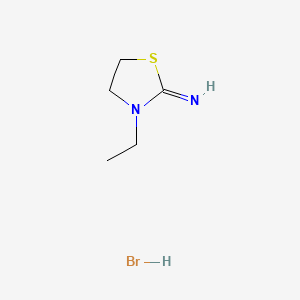
4,5-Dihydro-2-amino-3-ethylthiazolium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-2-amino-3-ethylthiazolium bromide is a heterocyclic compound containing sulfur and nitrogen atoms It is part of the thiazole family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-amino-3-ethylthiazolium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a thioamide in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or iron bromide can enhance the reaction efficiency and reduce the reaction time. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-2-amino-3-ethylthiazolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-2-amino-3-ethylthiazolium bromide has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing drugs for treating infections and inflammatory diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-2-amino-3-ethylthiazolium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. This inhibition can lead to antimicrobial or anti-inflammatory effects, depending on the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A simpler structure with similar chemical properties.
Benzothiazole: Contains an additional benzene ring, offering different biological activities.
Thiazolidine: A reduced form of thiazole with distinct chemical reactivity.
Uniqueness
4,5-Dihydro-2-amino-3-ethylthiazolium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
37914-95-7 |
|---|---|
Molekularformel |
C5H11BrN2S |
Molekulargewicht |
211.13 g/mol |
IUPAC-Name |
3-ethyl-1,3-thiazolidin-2-imine;hydrobromide |
InChI |
InChI=1S/C5H10N2S.BrH/c1-2-7-3-4-8-5(7)6;/h6H,2-4H2,1H3;1H |
InChI-Schlüssel |
FNTMILDGUGRTEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCSC1=N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


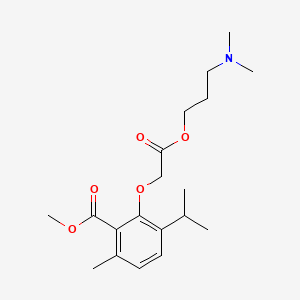
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
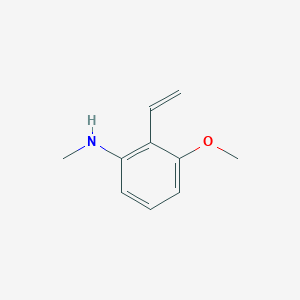
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
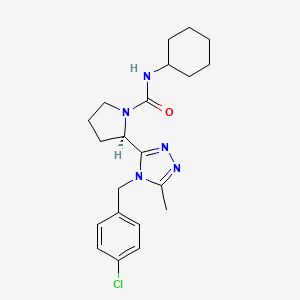

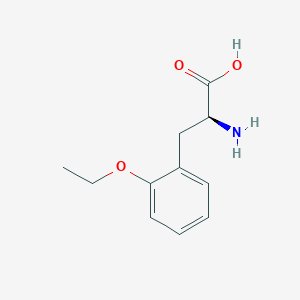


![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)

